molecular formula C18H29N3O B2452798 1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine CAS No. 1333572-15-8

1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine

Cat. No.: B2452798
CAS No.: 1333572-15-8
M. Wt: 303.45
InChI Key: JXIWAYIKYJYFNC-UHFFFAOYSA-N
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Description

1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a prop-2-yn-1-yl group and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with prop-2-yn-1-yl bromide, followed by acylation with a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .

Scientific Research Applications

1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
  • 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide

Uniqueness

1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .

Properties

IUPAC Name

(1-prop-2-ynylpiperidin-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-2-9-19-13-7-16(8-14-19)18(22)21-12-5-6-17(15-21)20-10-3-4-11-20/h1,16-17H,3-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIWAYIKYJYFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CCCC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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